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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 15

Cat. No.: B12383129

A Note on Ambiguity: The designation "U-104" can refer to several distinct therapeutic agents in
cancer research. This document provides detailed application notes and protocols for three
such agents that have been investigated in combination with chemotherapy:

e U-104 (SLC-0111): A selective inhibitor of carbonic anhydrase IX and XiII.
» PR-104: A hypoxia-activated DNA cross-linking agent.
e AK-104 (Cadonilimab): A bispecific antibody targeting PD-1 and CTLA-4.

Please select the section relevant to your specific compound of interest.

Section 1: U-104 (SLC-0111) in Combination with
Chemotherapy

1.1. Introduction

U-104, also known as SLC-0111, is a potent ureidosulfonamide-based inhibitor of carbonic
anhydrase IX (CA 1X) and XII (CA XII)[1]. These enzymes are highly expressed in hypoxic solid
tumors and contribute to the acidification of the tumor microenvironment, which is associated
with tumor progression, metastasis, and resistance to therapy[2][3]. By inhibiting CA IX/XII, U-
104 disrupts pH regulation, leading to intracellular acidification, reduced cell growth, and
apoptosis in cancer cells[2][3]. The rationale for combining U-104 with chemotherapy is to
potentially enhance the efficacy of cytotoxic agents by modulating the tumor microenvironment.
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1.2. Mechanism of Action: Signaling Pathway

U-104 targets carbonic anhydrases IX and XII, which are key regulators of intra- and
extracellular pH in tumor cells, particularly under hypoxic conditions. Inhibition of these
enzymes leads to a decrease in extracellular pH and an increase in intracellular pH, which can
induce apoptosis and inhibit cell growth.

Mechanism of Action of U-104 (SLC-0111)
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Caption: Mechanism of action of U-104 (SLC-0111).
1.3. Preclinical Data in Combination with Chemotherapy

Studies in prostate cancer models have investigated the combination of U-104 with
conventional chemotherapeutic agents. The results, however, did not demonstrate a synergistic

or sensitizing effect.

Table 1: Quantitative Data for U-104 in Combination with Chemotherapy
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1.4. Experimental Protocols

1.4.1. Cell Viability and Apoptosis Assay

This protocol is based on the methodology used to assess the effect of U-104 in combination
with chemotherapy on prostate cancer cells[2].
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Experimental Workflow:

Workflow for Cell Viability and Apoptosis Assays
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Caption: Workflow for cell viability and apoptosis assays.
Methodology:
o Cell Culture: Culture AT-1 prostate cancer cells in appropriate media and conditions.

o Treatment: Seed cells in 96-well plates. After adherence, treat the cells with U-104 (50 uM)
alone, chemotherapy (10 uM daunorubicin or 150 uM cisplatin) alone, or the combination of
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U-104 and chemotherapy for 3 hours|[2].

o Apoptosis Measurement (Caspase-3 Activity): Lyse the cells and measure caspase-3 activity
using a fluorometric substrate (e.g., Ac-DEVD-AMC).

» Necrosis Measurement (LDH Release): Collect the cell culture supernatant and measure the
activity of lactate dehydrogenase (LDH) released from damaged cells.

o Cell Number Estimation (Protein Quantification): Lyse the remaining cells and determine the
total protein content using a standard assay (e.g., BCA assay).

o Data Analysis: Normalize caspase-3 activity and LDH release to the total protein amount to
determine the relative change in apoptosis and necrosis, respectively.

Section 2: PR-104 in Combination with
Chemotherapy

2.1. Introduction

PR-104 is a hypoxia-activated prodrug. It is a phosphate ester that is rapidly converted in vivo
to PR-104A. Under hypoxic conditions, PR-104A is reduced to cytotoxic nitrogen mustard
metabolites that induce DNA cross-linking, leading to cell death[4][5]. Since hypoxia is a
common feature of solid tumors and is associated with resistance to conventional therapies,
PR-104 offers a targeted approach to eliminate hypoxic cancer cells. Combining PR-104 with
chemotherapy that targets aerobic cancer cells provides a rationale for a more comprehensive
anti-tumor effect.

2.2. Mechanism of Action: Signaling Pathway

PR-104 is inactive until it is converted to PR-104A. In hypoxic environments, PR-104A is
reduced to its active metabolites, which then cross-link DNA, leading to cell cycle arrest and
apoptosis.
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Mechanism of Action of PR-104
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Caption: Mechanism of action of PR-104.
2.3. Preclinical and Clinical Data in Combination with Chemotherapy

PR-104 has shown promising activity in combination with chemotherapy and radiotherapy in
various cancer models.

Table 2: Quantitative Data for PR-104 in Combination with Chemotherapy
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2.4. Experimental Protocols

2.4.1. In Vivo Tumor Growth Delay Study

This protocol is a general representation of methodologies used in preclinical xenograft models

to evaluate the efficacy of PR-104 in combination with chemotherapy[4].

Experimental Workflow:
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Workflow for In Vivo Tumor Growth Delay Study
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Caption: Workflow for in vivo tumor growth delay study.
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Methodology:

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

o Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5
x 1076 Panc-01 cells) into the flank of each mouse.

e Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach
a specified volume (e.g., 100-150 mm3), randomize the mice into different treatment groups.

o Treatment Administration: Administer PR-104, the chemotherapeutic agent (e.qg.,
gemcitabine), or the combination at predetermined doses and schedules. Include a vehicle
control group.

e Monitoring: Measure tumor dimensions and body weight 2-3 times per week.

e Endpoint: The study endpoint is typically when tumors reach a specific volume (e.g., 1000
mm3) or when signs of toxicity are observed.

o Data Analysis: Calculate tumor growth delay, which is the difference in the time it takes for
tumors in the treated groups to reach the endpoint volume compared to the control group.

Section 3: AK-104 (Cadonilimab) in Combination
with Chemotherapy

3.1. Introduction

AK-104 (Cadonilimab) is a novel, tetravalent bispecific antibody that simultaneously targets two
immune checkpoint proteins: programmed cell death protein 1 (PD-1) and cytotoxic T-
lymphocyte-associated protein 4 (CTLA-4)[6][7]. By blocking both pathways, Cadonilimab is
designed to enhance the anti-tumor immune response more effectively than blocking either
pathway alone. It is being investigated in combination with chemotherapy for the first-line
treatment of various advanced solid tumors.

3.2. Mechanism of Action: Signaling Pathway
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Cadonilimab enhances the anti-tumor activity of T-cells by blocking the inhibitory signals from

both PD-1 and CTLA-4. This dual blockade leads to increased T-cell activation, proliferation,
and tumor cell killing.

Mechanism of Action of AK-104 (Cadonilimab)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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